molecular formula C15H20N2O3 B12070040 Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B12070040
M. Wt: 276.33 g/mol
InChI Key: KNKBHFFUFNJRQD-UHFFFAOYSA-N
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Description

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H20N2O3. It is also known by its IUPAC name, benzyl (dimethylcarbamoyl)-L-prolinate. This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate typically involves the reaction of benzyl chloroformate with 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.

    Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.

    Prolinol: A derivative of proline with a hydroxyl group.

Uniqueness

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-16(2)15(19)17-10-6-9-13(17)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3

InChI Key

KNKBHFFUFNJRQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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